molecular formula C14H26O8 B15346169 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate CAS No. 22790-13-2

3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate

Cat. No.: B15346169
CAS No.: 22790-13-2
M. Wt: 322.35 g/mol
InChI Key: MBGINZGOPMLHQN-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate is an organic compound known for its unique structure and versatile applications. It is characterized by the presence of multiple ether linkages and acetate groups, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate typically involves the reaction of polyethylene glycol (PEG) with acetic anhydride. The process can be summarized as follows:

    Starting Material: Polyethylene glycol (PEG) with a specific molecular weight.

    Reagents: Acetic anhydride and a catalyst such as sulfuric acid or pyridine.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C. The reaction mixture is stirred for several hours to ensure complete acetylation of the hydroxyl groups in PEG.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the acetate groups, converting them back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetate groups, where nucleophiles replace the acetate moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions, often in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Regeneration of the original PEG structure.

    Substitution: Formation of new compounds with functional groups replacing the acetate groups.

Scientific Research Applications

3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate finds applications across various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The multiple ether linkages provide flexibility and the acetate groups offer sites for further chemical modifications. These properties enable it to interact with various molecular targets, facilitating its use in diverse applications.

Comparison with Similar Compounds

    Polyethylene Glycol (PEG): Shares the ether backbone but lacks the acetate groups.

    Polypropylene Glycol (PPG): Similar structure but with propylene oxide units instead of ethylene oxide.

    Diethylene Glycol Diacetate: Shorter chain length with similar functional groups.

Uniqueness: 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate is unique due to its specific chain length and the presence of multiple acetate groups, which confer distinct chemical reactivity and versatility compared to its analogs.

Properties

CAS No.

22790-13-2

Molecular Formula

C14H26O8

Molecular Weight

322.35 g/mol

IUPAC Name

2-[2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl acetate

InChI

InChI=1S/C14H26O8/c1-13(15)21-11-9-19-7-5-17-3-4-18-6-8-20-10-12-22-14(2)16/h3-12H2,1-2H3

InChI Key

MBGINZGOPMLHQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCCOCCOCCOCCOC(=O)C

Origin of Product

United States

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